4-amino-N~3~-benzyl-N~5~-[2-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-AMINO-N3-BENZYL-N5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-BENZYL-N5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization would be essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-BENZYL-N5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
4-AMINO-N3-BENZYL-N5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-AMINO-N3-BENZYL-N5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Used as an intermediate in the synthesis of pharmaceuticals.
2-Aminothiazole: Known for its broad range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
4-AMINO-N3-BENZYL-N5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development.
Properties
Molecular Formula |
C20H17F3N4O2S |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-amino-3-N-benzyl-5-N-[[2-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H17F3N4O2S/c21-20(22,23)14-9-5-4-8-13(14)11-26-19(29)17-15(24)16(27-30-17)18(28)25-10-12-6-2-1-3-7-12/h1-9H,10-11,24H2,(H,25,28)(H,26,29) |
InChI Key |
HSQFQLSNQGNPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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